molecular formula C18H16ClFN2OS B2950657 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 862826-87-7

1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2950657
CAS No.: 862826-87-7
M. Wt: 362.85
InChI Key: AVXCXBFJGMBKPH-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocyclic ring, with two key substituents:

  • Position 1: A 2-chloro-6-fluorobenzoyl group, introducing electron-withdrawing halogens (Cl, F) that may enhance stability and influence binding interactions.
  • Position 2: A [(2-methylphenyl)methyl]sulfanyl group, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c1-12-5-2-3-6-13(12)11-24-18-21-9-10-22(18)17(23)16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCXBFJGMBKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and its mechanism of action.

Biological Activity Overview

Research indicates that imidazole derivatives often exhibit significant biological activities, including antitumor and antiviral properties. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an HIV-1 inhibitor.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell Line IC50 (µM) Reference
Cervical Cancer (SISO)3.06
Bladder Cancer (RT-112)3.77
Breast Cancer (MCF-7)4.50

The compound's effectiveness appears to be comparable to known chemotherapeutic agents, indicating its potential as a candidate for further development.

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to an increase in early and late apoptotic cells, suggesting a dose-dependent response in promoting apoptosis .

HIV-1 Inhibition

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Research indicates that it demonstrates significant inhibitory activity against wild-type HIV-1 and various mutants, with some derivatives showing potency at picomolar concentrations .

Case Studies

A notable case study involved the evaluation of a series of related compounds, including the target compound, where structure-activity relationships were established. The findings suggested that specific substitutions on the imidazole ring significantly influenced the biological activity, particularly in terms of selectivity and potency against HIV-1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

(a) 2-{[(3-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride
  • Key Differences : The sulfanyl group at position 2 is attached to a 3-methylphenyl (meta-methyl) instead of 2-methylphenyl (ortho-methyl).
(b) 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
  • Key Differences : Position 1 is substituted with a xanthene-carbonyl group instead of 2-chloro-6-fluorobenzoyl.
  • Impact : The xanthene group introduces a bulky polycyclic system, likely reducing solubility but enhancing π-π stacking interactions .

Halogenation Patterns

(a) 2-Chloro-6-fluoro-1H-benzo[d]imidazole
  • Key Differences : A benzimidazole core (fully aromatic) vs. dihydroimidazole.
  • Impact : The saturated dihydroimidazole in the target compound may exhibit reduced planarity, affecting DNA intercalation or protein binding compared to benzimidazoles .
(b) 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
  • Key Differences : Multiple aryl substitutions vs. a single benzoyl group.

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Lipophilicity : The (2-methylphenyl)methylsulfanyl group increases logP compared to analogues with polar substituents (e.g., hydroxyl or carboxyl groups).
  • Solubility : The dihydroimidazole core and benzoyl group likely reduce aqueous solubility relative to smaller imidazole derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Properties
Target Compound 4,5-Dihydro-1H-imidazole 2-Chloro-6-fluorobenzoyl [(2-Methylphenyl)methyl]sulfanyl Moderate lipophilicity, steric bulk
2-{[(3-Methylphenyl)methyl]sulfanyl}-... 4,5-Dihydro-1H-imidazole - [(3-Methylphenyl)methyl]sulfanyl Higher solubility
2-Chloro-6-fluoro-1H-benzo[d]imidazole Benzo[d]imidazole - - Planar, DNA-binding potential
MK017 4,5-Dihydro-1H-imidazole - Chloro-isopropyl-methylphenyl Alpha-adrenergic agonist

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